molecular formula C14H25NO2 B1489372 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid CAS No. 1554121-90-2

4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid

Cat. No. B1489372
M. Wt: 239.35 g/mol
InChI Key: NQKYRBUVUXLZSM-UHFFFAOYSA-N
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Description

The compound is a cyclohexane derivative, which means it contains a cyclohexane ring - a ring of six carbon atoms. Attached to this ring is a carboxylic acid group (-COOH), which is a common functional group in organic chemistry and is known for its acidic properties . There also seems to be a cyclohexyl(methyl)amino group attached to the ring, which could potentially give the compound interesting chemical properties.


Molecular Structure Analysis

Cyclohexane rings are not flat; they exist in a puckered conformation known as the chair conformation . This could potentially affect the compound’s properties and reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the carboxylic acid group could make the compound acidic. The compound is likely to be solid at room temperature .

Scientific Research Applications

Synthetic Methodologies and Derivative Synthesis

Cyclohexane derivatives are key intermediates in the synthesis of complex organic compounds. For example, cyclohexene derivatives have been employed in the synthesis of 1,2,3,4,5,6,7,8-octahydrophenanthrene derivatives, highlighting the utility of cyclohexane structures in constructing polycyclic aromatic compounds with potential applications in drug development and materials science (Wilamowski et al., 1995). Another study focused on the synthesis of biphenyl derivatives, where cyclohexane derivatives acted as precursors to compounds with various pharmacological properties (Veer & Oud, 2010), indicating their significance in medicinal chemistry.

Chemical Transformations and Reactions

Cyclohexane derivatives are also pivotal in exploring new chemical reactions. For instance, ring-closing metathesis has been used to synthesize cyclohexene skeletons, showcasing the versatility of cyclohexane derivatives in forming cyclic structures with potential applications in pharmaceuticals and agrochemicals (Cong & Yao, 2006). Additionally, cyclohexane derivatives have been utilized in the synthesis of α-amino acids, demonstrating their role in producing building blocks for peptide synthesis (Genady & Nakamura, 2011).

Conformational and Structural Studies

Research on cyclohexane derivatives extends into the examination of their molecular conformations and structures, which is crucial for understanding their reactivity and interactions in biological systems. Studies on the crystal structures of anticonvulsant enaminones based on cyclohexene derivatives have contributed to the understanding of hydrogen bonding and molecular conformations (Kubicki et al., 2000).

Metal Complexes and Ligand Synthesis

Cyclohexane derivatives have found applications in the synthesis of metal complexes, serving as ligands that can coordinate with metals for use in catalysis and material science. A study on the synthesis of metal complexes with cyclohexane carboxylic acid derivatives highlights the utility of these compounds in forming chelate complexes characterized by various spectroscopic techniques (Al-Daffay & Al‐Hamdani, 2022).

properties

IUPAC Name

4-[cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c1-15(12-5-3-2-4-6-12)13-9-7-11(8-10-13)14(16)17/h11-13H,2-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKYRBUVUXLZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid

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